3,3-Dimethylglutaric acid

Description

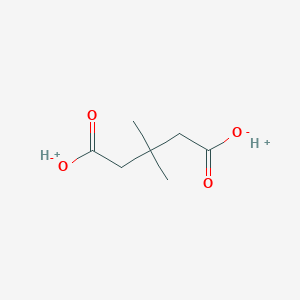

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQIGLHYXLKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063617 | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3,3-Dimethylglutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4839-46-7 | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F62R475 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103.5 °C | |

| Record name | 3,3-Dimethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Dimethylglutaric Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3-Dimethylglutaric acid, a key chemical intermediate with applications in various research and development sectors, including the synthesis of bioactive molecules. This document details its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and use.

Chemical Identity and Synonyms

CAS Number: 4839-46-7

This compound is a dicarboxylic acid characterized by a pentanedioic acid backbone with two methyl groups substituted at the third carbon. Its systematic and common names are provided below.

| Identifier Type | Value |

| IUPAC Name | 3,3-dimethylpentanedioic acid |

| Synonyms | β,β-Dimethylglutaric acid, Pentanedioic acid, 3,3-dimethyl-, Glutaric acid, 3,3-dimethyl-, 3,3-Dimethylpentanedioic acid |

| Molecular Formula | C₇H₁₂O₄ |

| SMILES | CC(C)(CC(=O)O)CC(=O)O |

| InChI Key | DUHQIGLHYXLKAE-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem |

| Melting Point | 100-102 °C | Sigma-Aldrich |

| Physical Description | White crystalline powder | Alfa Aesar MSDS |

| Purity | ≥98% | ChemScene |

| Storage Temperature | 4°C | ChemScene |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in further research. Two established protocols are provided below.

Synthesis from Isophorone

One industrial method for the preparation of this compound involves the oxidation of isophorone.

Experimental Protocol:

-

In a three-necked flask, 166.3 g of 95% sulfuric acid is introduced.

-

The flask is cooled to approximately 10°C, and 200 g of 30% hydrogen peroxide is added dropwise while maintaining the temperature.

-

Over a period of one hour, 40 g of 99% isophorone is added at a rate that keeps the reaction temperature constant at 25°C.

-

Following the addition, the reaction temperature is gradually increased to 58°C.

-

The reaction mixture is stirred at this temperature for an additional 16 hours.

-

After the reaction is complete, the mixture is cooled to -10°C to induce crystallization.

-

The resulting crystal slurry is filtered by suction to isolate the this compound crystals. This process yields a product with a purity of over 80%.

Synthesis from Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

A laboratory-scale synthesis can be achieved through the oxidation of dimedone.

Experimental Protocol:

-

A solution of sodium hypochlorite is prepared by passing chlorine gas through a cooled solution of sodium hydroxide.

-

Dimedone is dissolved in a potassium hydroxide solution.

-

The dimedone solution is then slowly added to the sodium hypochlorite solution with stirring.

-

The reaction is allowed to proceed, and any excess sodium hypochlorite is decomposed using sodium sulfite.

-

The solution is then acidified with concentrated hydrochloric acid.

-

The product, this compound, is extracted from the aqueous solution using ether.

-

The ether is removed by distillation, and the resulting solid is crystallized from benzene to yield pure this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of complex molecules with therapeutic potential. Notably, it is a reactant in the synthesis of derivatives of betulinic acid, which have shown anti-HIV activity. Specifically, it is used to create a succinyl linker at the C-3 position of the betulinic acid scaffold.

The general application involves the esterification of a hydroxyl group on a lead compound with 3,3-dimethylglutaric anhydride to introduce a dicarboxylic acid moiety. This modification can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships involving this compound.

Caption: Workflow for the synthesis of this compound from isophorone.

Caption: Role of 3,3-Dimethylglutaric anhydride in the synthesis of bioactive betulinic acid derivatives.

The Elusive Endogenous Metabolite: A Technical Overview of 3,3-Dimethylglutaric Acid in Humans

For the attention of researchers, scientists, and professionals in drug development, this document provides a concise technical summary of the current scientific understanding of the natural occurrence of 3,3-Dimethylglutaric acid in the human body.

Introduction

This compound, a dicarboxylic acid with the chemical formula C7H12O4, is recognized as an endogenous metabolite in humans.[1][2][3] As a member of the methyl-branched fatty acid class of organic compounds, its presence has been primarily identified in human urine.[1][2][3][4][5] Despite its confirmed existence, detailed information regarding its metabolic pathways, precise concentrations in various biological fluids and tissues, and its physiological significance remains largely uncharacterized in publicly available scientific literature. This guide synthesizes the limited yet established knowledge and highlights areas requiring further investigation.

Natural Occurrence and Metabolic Context

This compound is a structural isomer of other glutaric acid derivatives, such as 3-methylglutaric acid and 3-hydroxyglutaric acid, which are well-documented biomarkers for certain inborn errors of metabolism.[6][7][8] However, unlike these related compounds, this compound is not currently associated with any specific disease state and its metabolic origins are not well-defined.[6][7] The Human Metabolome Database (HMDB) classifies it as "Detected but not Quantified," underscoring the scarcity of quantitative data.[1] It is hypothesized to be a minor product of fatty acid metabolism.[1]

Quantitative Data

| Biological Matrix | Analyte | Concentration Range | Subject Population | Citation |

| Urine | This compound | Detected, but not quantified | Healthy adults, sick children, and children with neuroblastoma | [2] |

Experimental Protocols

Detailed, validated experimental protocols specifically for the quantification of this compound in human samples are not extensively described in the available literature. However, based on the analysis of similar organic acids, suitable methodologies would likely involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Approach for Urinary Organic Acid Analysis by GC-MS

The following outlines a general workflow that could be adapted for the analysis of this compound in urine.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Perform an internal standard addition. For related analyses, this compound itself has been used as an internal standard for other analytes.[4]

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids using a suitable organic solvent, such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

-

The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

Separation is achieved on a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

General Approach for LC-MS/MS Analysis

LC-MS/MS offers an alternative with potentially simpler sample preparation.

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulate matter.

-

Dilute the sample with a suitable buffer or the initial mobile phase.

-

An internal standard would be added prior to dilution.

-

-

LC Separation:

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

-

Visualizations

As the metabolic pathway for this compound is not established, a signaling pathway diagram cannot be provided. Instead, the following diagram illustrates a general workflow for the analysis of organic acids from a urine sample, a process that would be applicable for the detection of this compound.

Conclusion and Future Directions

This compound is a known human metabolite, yet it remains a molecule of unknown significance. The lack of quantitative data and detailed metabolic information presents a clear opportunity for future research. The development and application of targeted, validated analytical methods are crucial next steps to quantify this metabolite in large cohorts. Such studies would be invaluable in determining its normal physiological range and investigating any potential associations with health and disease, thereby clarifying its role in human metabolism.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. familiasga.com [familiasga.com]

- 5. This compound | Mechanism | Concentration [selleckchem.com]

- 6. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Enigma of 3,3-Dimethylglutaric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical role of 3,3-Dimethylglutaric acid (3,3-DMG) as a metabolite. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on 3,3-DMG, focusing on its association with inborn errors of metabolism, its proposed metabolic origins, and its potential pathophysiological effects. While direct evidence for a specific enzymatic role or inhibitory function of 3,3-DMG is currently limited, this guide consolidates available data on related metabolites to infer its potential biochemical impact.

Introduction to this compound

This compound is a dicarboxylic acid structurally related to glutaric acid, with two methyl groups at the C-3 position. It is classified as a methyl-branched fatty acid and is an endogenous metabolite found in human urine. The presence of 3,3-DMG, often in conjunction with other organic acids like 3-methylglutaconic acid (3MGC) and 3-methylglutaric acid (3MG), is a significant indicator of certain inborn errors of metabolism. These metabolic disorders typically involve defects in the catabolism of the amino acid leucine or dysfunction of mitochondrial energy metabolism.

Association with Inborn Errors of Metabolism

The accumulation of 3,3-DMG is most prominently observed in the context of 3-methylglutaconic aciduria, a group of inherited metabolic disorders. These are broadly categorized into primary and secondary forms.

Primary 3-Methylglutaconic Aciduria: This form results from defects in the enzymes of the leucine catabolism pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. The blockage of this pathway leads to the accumulation of upstream metabolites, which are then shunted into alternative pathways, leading to the formation and excretion of compounds like 3MGC, 3MG, and potentially 3,3-DMG.

Secondary 3-Methylglutaconic Aciduria: In this form, the enzymes of leucine catabolism are functional. Instead, the underlying cause is often a dysfunction in mitochondrial energy metabolism, which can arise from a variety of genetic defects affecting the electron transport chain or other mitochondrial processes.

Proposed Metabolic Origin: The Acetyl-CoA Diversion Pathway

In cases of secondary 3-methylglutaconic aciduria, the accumulation of metabolites like 3MGC and its derivatives is thought to occur via an "acetyl-CoA diversion pathway". When mitochondrial function is impaired, the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle is reduced, leading to its accumulation within the mitochondrial matrix. This excess acetyl-CoA is then diverted into an alternative pathway that mirrors the initial steps of ketogenesis, leading to the formation of HMG-CoA. HMG-CoA can then be acted upon by other enzymes to produce 3-methylglutaconyl-CoA, the precursor to 3MGC. While the precise enzymatic steps leading to the formation of 3,3-DMG are not yet fully elucidated, it is hypothesized to be formed as a byproduct of these aberrant metabolic pathways.

Potential Biochemical Role as a Toxin

While direct studies on the toxicity of 3,3-DMG are scarce, research on structurally similar dicarboxylic acids that accumulate in organic acidemias, such as 3-methylglutaric acid and 3-hydroxyglutaric acid, suggests that 3,3-DMG may also exert toxic effects through the induction of oxidative stress and impairment of mitochondrial function.

Studies have shown that 3-methylglutaric acid can induce lipid peroxidation and decrease mitochondrial function in rat brain synaptosomes. Similarly, 3-hydroxy-3-methylglutaric acid has been demonstrated to promote lipid and protein oxidative damage and reduce non-enzymatic antioxidant defenses in the rat cerebral cortex. Given its structural similarity, it is plausible that 3,3-DMG could contribute to the pathophysiology of these metabolic disorders through similar mechanisms.

The accumulation of dicarboxylic acids can also interfere with fatty acid oxidation, a critical energy-producing pathway. This interference can exacerbate the energy deficit already present in disorders of mitochondrial dysfunction.

Table 1: Effects of Structurally Related Organic Acids on Cellular Processes

| Organic Acid | Model System | Observed Effects | Reference(s) |

| 3-Methylglutaric Acid | Rat brain synaptosomes | Increased lipid peroxidation, decreased mitochondrial function | |

| 3-Hydroxy-3-methylglutaric Acid | Rat cerebral cortex | Increased lipid and protein oxidative damage, reduced antioxidant defenses | |

| Dicarboxylic Acids | Rat liver | Inhibition of fatty acid β-oxidation |

Quantitative Data on Enzyme Inhibition

A thorough review of the current literature reveals a significant gap in the quantitative data regarding the inhibitory effects of this compound on specific enzymes. No studies providing inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for 3,3-DMG against enzymes in relevant metabolic pathways were identified. This lack of data presents a key area for future research to elucidate the specific biochemical role of this metabolite.

Table 2: Quantitative Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocols

The primary method for the detection and quantification of this compound and other organic acids in biological fluids is gas chromatography-mass spectrometry (GC-MS). Below is a representative protocol for the analysis of organic acids in urine.

Protocol: Urinary Organic Acid Analysis by GC-MS

Objective: To extract, derivatize, and analyze organic acids from a urine sample using GC-MS.

Materials:

-

Urine sample

-

Internal standard (e.g., 3-phenylbutyric acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine sample to room temperature and vortex to mix.

-

Transfer a 1 mL aliquot of urine to a glass test tube.

-

Add a known amount of the internal standard solution.

-

-

Extraction:

-

Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.

-

Saturate the aqueous phase by adding solid NaCl.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process twice more, pooling the organic layers.

-

-

Drying and Evaporation:

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (representative):

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (representative):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization at 70 eV.

-

Scan range: m/z 50-600.

-

-

-

Data Analysis:

-

Identify the TMS derivative of this compound and other organic acids based on their retention times and mass spectra by comparison to a spectral library (e.g., NIST).

-

Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.

-

Conclusion and Future Directions

This compound serves as an important biomarker for certain inborn errors of metabolism, particularly those associated with mitochondrial dysfunction. Its accumulation is likely a consequence of metabolic dysregulation, as proposed by the acetyl-CoA diversion pathway. While direct evidence of its biochemical function and potential toxicity is currently lacking, studies on structurally related metabolites suggest that it may contribute to the pathophysiology of these disorders through the induction of oxidative stress and inhibition of key metabolic pathways.

Future research should focus on:

-

Elucidating the precise enzymatic pathway for the synthesis of this compound.

-

Investigating the potential inhibitory effects of 3,3-DMG on enzymes involved in leucine catabolism, fatty acid oxidation, and the TCA cycle, including the determination of Ki and IC50 values.

-

Conducting in vitro and in vivo studies to directly assess the mitochondrial toxicity and pro-oxidant effects of 3,3-DMG.

A deeper understanding of the biochemical role of this compound will provide valuable insights into the pathophysiology of related metabolic diseases and may reveal new therapeutic targets for these debilitating conditions.

Endogenous 3,3-Dimethylglutaric Acid: A Technical Overview of its Physiological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Dimethylglutaric acid is an endogenous dicarboxylic acid and a branched-chain fatty acid metabolite that is sporadically detected in human urine. While its precise physiological roles and metabolic pathways remain largely uncharacterized, its presence in biological fluids warrants a deeper investigation into its potential as a biomarker and its interactions with cellular processes. This technical guide provides a comprehensive summary of the current knowledge on this compound, including quantitative data from human studies, detailed experimental protocols for its analysis, and a proposed, hypothetical metabolic context.

Introduction

This compound (DMGA) is a C7 dicarboxylic acid that has been identified as a minor component of the human metabolome.[1] Structurally, it is a derivative of glutaric acid with two methyl groups at the C-3 position.[2] Its classification as a methyl-branched fatty acid suggests a potential role in lipid metabolism.[3] However, unlike other dicarboxylic acids that are well-documented in the context of fatty acid oxidation disorders, the specific metabolic origins and physiological functions of endogenous this compound are not yet fully elucidated. This document aims to consolidate the available information and provide a framework for future research.

Quantitative Data

To date, the most definitive quantitative data for this compound in a human population comes from a 1978 study by Gates et al., which involved the automated metabolic profiling of organic acids in human urine using gas chromatography-mass spectrometry (GC-MS). The study provides concentration ranges for "healthy" adults and children, as well as for a cohort of children with neuroblastoma.

Table 1: Urinary Concentrations of this compound

| Subject Group | Number of Subjects | Median Concentration (mg/g creatinine) | Minimum Concentration (mg/g creatinine) | Maximum Concentration (mg/g creatinine) | Reference |

| "Healthy" Adults | 9 | 0.03 | 0.01 | 0.08 | |

| "Healthy" Children | 5 | 0.04 | 0.02 | 0.12 | |

| Children with Neuroblastoma | 5 | 0.05 | 0.02 | 0.15 |

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound from human urine, as adapted from the work of Gates et al.[4]

Sample Preparation and Extraction of Organic Acids

-

Urine Collection and Internal Standard Addition: A urine aliquot, normalized to contain approximately 1.5 mg of creatinine, is placed in a silanized 13 x 100 mm test tube. A known amount of an internal standard (e.g., tropic acid) is added to the sample.

-

Oximation: To convert keto-acids to their oxime derivatives, 200 µL of a 75 g/liter solution of hydroxylamine hydrochloride is added. The sample is then heated at 80°C for 20 minutes.

-

pH Adjustment and Anion-Exchange Chromatography: The sample is cooled, and the pH is adjusted to 7-8 using 2 mol/liter hydrochloric acid or acetic acid. The sample is then applied to a DEAE-Sephadex A-25 column.

-

Elution: Cations and neutral substances are eluted and discarded with 50 mL of deionized water. The anionic (acidic) metabolites, including this compound, are then eluted with 40 mL of 1.5 mol/liter pyridinium acetate.

-

Lyophilization: The eluate is frozen and lyophilized to remove the solvent.

Derivatization for GC-MS Analysis

-

Trimethylsilylation: The dried residue from the lyophilization step is derivatized to form volatile trimethylsilyl (TMS) esters and ethers. This is achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) and heating at a controlled temperature (e.g., 50°C for 30 minutes).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5% OV-17). The oven temperature is programmed to ramp up to achieve separation of the various organic acids.

-

Mass Spectrometric Detection: The eluting compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.

-

Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ion to that of the internal standard.

Figure 1: Experimental workflow for the analysis of this compound in urine.

Putative Metabolic and Signaling Pathways

The endogenous metabolic pathways leading to the synthesis and degradation of this compound have not been definitively established. However, based on its structure as a branched-chain dicarboxylic acid, a hypothetical pathway can be proposed in the context of fatty acid metabolism. It is crucial to note that the following diagram represents a speculative pathway and requires experimental validation.

The proposed pathway suggests that this compound could be formed from the breakdown of larger, methylated fatty acids or through a side reaction of a yet-to-be-identified metabolic pathway. Once formed, it would likely be activated to its CoA ester, 3,3-dimethylglutaryl-CoA, to enter further metabolic processes. Its degradation could potentially proceed through a modified version of β-oxidation.

Figure 2: Hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

Endogenous this compound remains a poorly understood metabolite. The available quantitative data suggests it is a normal, albeit minor, constituent of human urine. The provided experimental protocol offers a robust method for its further investigation. Future research should focus on:

-

Elucidating the biosynthetic and degradative pathways: Identifying the enzymes and metabolic precursors and products related to this compound.

-

Investigating its physiological role: Determining if it has any signaling functions or if its concentration changes in response to specific physiological or pathological conditions.

-

Exploring its potential as a biomarker: Assessing whether urinary or plasma levels of this compound correlate with specific diseases, particularly metabolic disorders.

A deeper understanding of this endogenous compound could provide new insights into branched-chain fatty acid metabolism and its potential implications for human health and disease.

References

The Synthesis of 3,3-Dimethylglutaric Acid: A Journey Through Time and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric acid, a dicarboxylic acid with a characteristic gem-dimethyl substitution, has traversed a remarkable path from its early academic synthesis in the late 19th century to its contemporary role as a crucial building block in the development of novel therapeutics. This guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailed experimental protocols for key methods, and an exploration of its modern applications, particularly in the realm of drug discovery. The unique structural feature of the gem-dimethyl group imparts specific conformational constraints and metabolic stability to molecules, making it a valuable moiety for medicinal chemists. This document serves as a technical resource, summarizing quantitative data and outlining the synthetic logic that has evolved over more than a century of chemical research.

Historical Synthesis of this compound: A Chronological Overview

The synthesis of this compound has been a subject of chemical investigation for over 125 years, with methods evolving from classical condensation reactions to more modern oxidative cleavage techniques. The following sections detail the key historical milestones in the preparation of this compound.

Early Synthetic Approaches (1899-1911)

The late 19th and early 20th centuries saw the first documented syntheses of this compound, primarily through condensation reactions involving activated methylene compounds.

-

Perkin and Thorpe (1899): The earliest recorded synthesis was achieved by W. H. Perkin Jr. and J. F. Thorpe through the reaction of dimethyl acrylate with the sodium salt of ethyl cyanoacetate. This Michael addition, followed by hydrolysis and decarboxylation of the resulting intermediate, afforded this compound.[1]

-

Thole and Thorpe (1911): A subsequent method developed by F. B. Thole and J. F. Thorpe utilized the condensation of acetone with two molecules of ethyl cyanoacetate.[1] This approach, a variation of the Knoevenagel condensation, followed by hydrolysis and decarboxylation, provided another route to the target molecule.

The Dimedone Oxidation Route (1906 onwards)

A significant advancement in the synthesis of this compound came with the use of 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, as a readily available starting material.

-

Walker and Wood (1906) and Komppa (1909): These researchers independently reported the synthesis of this compound via the oxidative cleavage of dimedone.[2]

-

Smith and McLeod (1951) - An Organic Syntheses Procedure: A detailed and reliable protocol for the oxidation of dimedone using sodium hypochlorite was published in Organic Syntheses. This procedure, which has become a classic method, provides a high yield of the desired acid. The reaction involves the haloform reaction-type cleavage of the dione ring.

Modern Industrial Approaches (Late 20th Century)

With the increasing importance of this compound as an intermediate, more scalable and economically viable synthetic routes were developed, often detailed in the patent literature.

-

Synthesis from Isophorone: A patented process describes the production of this compound from isophorone. This method involves the treatment of isophorone with hydrogen peroxide in the presence of a strong acid, such as sulfuric acid.[1]

-

Ozonolysis of Dimedone: Another patented method utilizes the ozonolysis of dimedone. The resulting ozonide is then hydrolytically cleaved to yield this compound.[2]

Comparative Summary of Key Synthesis Methods

The following table summarizes the quantitative data for some of the pivotal synthesis methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Material(s) | Key Reagent(s) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Dimedone Oxidation | Dimedone | Sodium Hypochlorite | 35-40 | 91-96 | Not specified | Org. Syn.1951 , 31, 40 |

| Isophorone Oxidation | Isophorone | Hydrogen Peroxide, Sulfuric Acid | 10-80 (preferred 20-50) | up to 75 | >80 | EP0064633B1[1] |

| Dimedone Ozonolysis | Dimedone | Ozone, Water | -80 to +40 (ozonolysis), boiling (hydrolysis) | 82.7 | 98 | EP0065706B1[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for two key and well-documented synthetic procedures.

Synthesis from Dimedone via Hypochlorite Oxidation

This procedure is adapted from the peer-reviewed and checked method published in Organic Syntheses.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from dimedone.

Procedure:

-

Preparation of Sodium Hypochlorite Solution: In a 3-liter, three-necked flask, a solution of 218 g (5.45 moles) of sodium hydroxide in 300 ml of water is cooled to room temperature. To this, 1250 g of ice is added, and a rapid stream of chlorine gas is introduced until 161 g (2.27 moles) has been absorbed.

-

Reaction with Dimedone: The flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. A solution of 70 g (0.5 mole) of dimedone in 700 ml of water containing 20 g (0.5 mole) of sodium hydroxide is added to the sodium hypochlorite solution over 30-45 minutes, maintaining the temperature between 35-40°C.

-

Work-up: After the addition is complete, the mixture is stirred for 6-8 hours as the temperature drops to room temperature. 50 g of sodium sulfite is then added to decompose any excess hypochlorite. The solution is acidified to Congo red with concentrated hydrochloric acid.

-

Isolation: The acidic solution is concentrated by distillation until salts begin to precipitate. After cooling, the mixture is extracted with ether (3 x 200 ml). The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the solid residue is dried to afford 73-77 g (91-96%) of this compound.

Synthesis from Isophorone via Peroxide Oxidation

This protocol is based on the examples provided in European Patent EP0064633B1.[1]

Experimental Workflow:

References

A Technical Guide to the Safe Handling of 3,3-Dimethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for 3,3-Dimethylglutaric acid (CAS No. 4839-46-7). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Classification Summary

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1][2][3] |

Signal Word: Warning [1][2][3]

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₇H₁₂O₄ | [2][4] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 100-102 °C (lit.) | [5] |

| Boiling Point | 290 °C | [5][6] |

| Synonyms | 3,3-Dimethylpentanedioic acid, β,β-Dimethylglutaric acid | [1][2] |

| Water Solubility | Soluble | [6] |

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to prevent exposure.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the nature of the work being performed.

Caption: PPE selection workflow for handling this compound.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]

-

Respiratory Protection: If ventilation is insufficient or dust is generated, use a NIOSH/MSHA-approved respirator.[1]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent hazardous situations.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[1]

-

Minimize dust generation and accumulation.[1]

-

Ensure adequate ventilation during use.[1]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials.[1]

References

Potential Antioxidant Properties of 3,3-Dimethylglutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential antioxidant properties of 3,3-Dimethylglutaric acid. Contrary to the initial hypothesis, a comprehensive review of the available scientific literature reveals no direct evidence supporting antioxidant activity for this molecule. In fact, compelling data from studies on structurally analogous compounds, such as 3-hydroxy-3-methylglutaric acid (HMG) and 3-methylglutaric acid (MGA), strongly indicate a pro-oxidant profile. These related dicarboxylic acids have been shown to induce oxidative stress by promoting lipid peroxidation and depleting endogenous antioxidant defenses. This document provides a detailed analysis of the pro-oxidant effects of these related compounds, including quantitative data, experimental methodologies, and an examination of the potential signaling pathways involved. While direct experimental data on this compound is absent, the evidence presented herein suggests that it is more likely to act as a pro-oxidant rather than an antioxidant. Further computational and experimental studies are warranted to definitively characterize the redox properties of this compound.

Introduction: The Paradox of Dicarboxylic Acids and Oxidative Stress

Dicarboxylic acids play varied roles in cellular metabolism. While some have been investigated for their potential health benefits, certain derivatives of glutaric acid are associated with metabolic disorders characterized by significant oxidative stress. 3-hydroxy-3-methylglutaric aciduria is a rare genetic disorder leading to the accumulation of HMG and MGA, which are linked to neurological damage mediated by oxidative stress.[1] This guide investigates the case for this compound, a structurally related compound, in the context of its potential antioxidant or pro-oxidant activities.

Evidence for Pro-oxidant Activity of Structurally Related Compounds

Extensive in vitro and in vivo studies have demonstrated that HMG and MGA induce oxidative stress in various biological systems, particularly in the brain. The primary mechanisms identified are the induction of lipid peroxidation and the depletion of non-enzymatic antioxidant defenses.

Induction of Lipid Peroxidation

HMG has been shown to significantly increase the levels of thiobarbituric acid-reactive substances (TBA-RS), a common marker of lipid peroxidation. This effect suggests that HMG promotes the degradation of lipids through oxidative damage.

Depletion of Non-Enzymatic Antioxidant Defenses

Studies have consistently reported a reduction in the total antioxidant capacity of tissues exposed to HMG.[1] This includes a decrease in the levels of crucial endogenous antioxidants like glutathione (GSH). The depletion of these defenses leaves the cells more vulnerable to oxidative damage.

Quantitative Data on Pro-oxidant Effects

The following tables summarize the quantitative data from key studies on the pro-oxidant effects of HMG and MGA.

Table 1: Effect of 3-hydroxy-3-methylglutaric acid (HMG) on Markers of Oxidative Stress

| Parameter | Tissue/Sample | Concentration of HMG | Result | Reference |

| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Plasma (untreated HMGA patients) | Endogenous accumulation | Higher levels compared to controls | [1] |

| Urinary Antioxidant Capacity | Urine (untreated HMGA patients) | Endogenous accumulation | Reduction compared to controls | [1] |

| Protein Carbonyl Groups | Plasma (treated HMGA patients) | Endogenous accumulation | Higher concentrations compared to controls | [1] |

| Total Sulfhydryl Groups | Plasma (treated HMGA patients) | Endogenous accumulation | Reduction compared to controls | [1] |

| Chemiluminescence | Rat Cerebral Cortex | Not specified | Significantly increased | |

| Reduced Glutathione (GSH) | Rat Cerebral Cortex | Not specified | Significantly reduced |

Table 2: Effect of 3-methylglutaric acid (MGA) on Markers of Oxidative Stress

| Parameter | Tissue/Sample | Concentration of MGA | Result | Reference |

| Lipid Peroxidation | Rat Brain Synaptosomes | 1 and 5 mM | Increased | [2] |

Experimental Protocols

This section details the methodologies used in the cited studies to assess the pro-oxidant effects of glutaric acid derivatives.

Thiobarbituric Acid-Reactive Substances (TBA-RS) Assay

This assay is a widely used method for measuring lipid peroxidation.

-

Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

-

Protocol Outline:

-

Homogenize tissue samples in an appropriate buffer.

-

Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.

-

Incubate the mixture at 95°C for a specified time.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantify the MDA concentration using a standard curve.

-

Measurement of Total Antioxidant Capacity

This assay assesses the overall ability of a sample to scavenge free radicals.

-

Principle: The assay measures the ability of the antioxidants in a sample to reduce a colored oxidant. The degree of color change is proportional to the total antioxidant capacity.

-

Protocol Outline (example using ABTS radical):

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Add the sample to the ABTS•+ solution.

-

Incubate for a specific time.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate the total antioxidant capacity relative to a standard antioxidant like Trolox.

-

Glutathione (GSH) Assay

This assay quantifies the amount of reduced glutathione, a major intracellular antioxidant.

-

Principle: The assay is based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a protein-free extract from the tissue or cell sample.

-

Add DTNB solution to the extract.

-

Incubate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm).

-

Determine the GSH concentration using a standard curve.

-

Signaling Pathways Implicated in Oxidative Stress

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. While direct evidence linking this compound or its analogs to this pathway is limited, it represents a plausible target for their pro-oxidant effects. It is hypothesized that these compounds may disrupt this protective pathway, leading to a diminished antioxidant response.

References

An In-Depth Technical Guide on 3,3-Dimethylglutaric Acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric acid, a dicarboxylic acid with two methyl groups at the C-3 position, is an endogenous metabolite that has been occasionally identified in human urine.[1][2][3] Classified as a methyl-branched fatty acid, its metabolic significance and precise pathways of synthesis and degradation remain largely uncharacterized.[4] Due to its general absence or presence at very low levels in most biological samples, it has found utility as an internal standard in analytical methods for the quantification of other organic acids.[5] This guide synthesizes the current understanding of dicarboxylic acid metabolism to propose potential pathways for this compound and provides a framework for its experimental investigation.

Proposed Metabolic Pathways for this compound

While specific enzymatic pathways for the biosynthesis and catabolism of this compound have not been definitively established in the literature, it is possible to hypothesize its metabolic fate based on the known metabolism of other dicarboxylic acids. The prevailing theory suggests that dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids and are subsequently degraded via peroxisomal β-oxidation.[6]

Proposed Biosynthesis Pathway

The formation of this compound likely begins with a branched-chain monocarboxylic acid. This precursor would undergo ω-oxidation, a process that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group, followed by its oxidation to a carboxylic acid.

Proposed Degradation Pathway

The degradation of dicarboxylic acids typically occurs within peroxisomes through a β-oxidation spiral. This process sequentially shortens the carbon chain, releasing acetyl-CoA or other short-chain acyl-CoAs. For this compound, the presence of the gem-dimethyl group on the β-carbon would block standard β-oxidation. Therefore, an initial α-oxidation step may be required to remove one carbon and allow the β-oxidation machinery to proceed.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]

- 5. familiasga.com [familiasga.com]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 3,3-Dimethylglutaric Acid from Isophorone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-dimethylglutaric acid, a valuable building block in organic synthesis and drug development, starting from the readily available industrial chemical, isophorone. The primary method detailed is a robust one-step oxidative cleavage of isophorone using hydrogen peroxide in the presence of a strong acid. An alternative two-step pathway involving ozonolysis is also discussed. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to ensure reproducibility and clarity for researchers in a laboratory setting.

Introduction

This compound is a dicarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its gem-dimethyl group imparts unique conformational properties to molecules, making it a desirable moiety in drug design. Isophorone, a high-volume industrial solvent, presents an economical and accessible starting material for the production of this compound. This note outlines the chemical transformation of isophorone to the target acid, focusing on a practical and scalable synthetic route.

Synthesis Pathways

Two primary synthetic routes have been established for the conversion of isophorone to this compound:

-

One-Step Oxidation with Hydrogen Peroxide: This method involves the direct oxidative cleavage of the isophorone ring using hydrogen peroxide in the presence of a strong acid, such as sulfuric acid. This approach is advantageous due to its operational simplicity.

-

Two-Step Ozonolysis and Oxidation: This pathway proceeds through the ozonolysis of isophorone to form an ozone-addition product.[1][2] This intermediate is then hydrolyzed to yield 3,3-dimethyl-5-oxohexanoic acid, which is subsequently oxidized with hydrogen peroxide to afford the final product.[1][3]

This document will provide a detailed protocol for the more direct one-step hydrogen peroxide oxidation method, for which more extensive experimental data is available.

Experimental Protocol: One-Step Hydrogen Peroxide Oxidation

This protocol is based on established procedures for the direct oxidation of isophorone.[4]

Materials:

-

Isophorone (99%)

-

Hydrogen Peroxide (30% w/w solution)

-

Sulfuric Acid (95%)

-

Ether

-

Sodium Hydroxide (for pH adjustment)

-

Sulfur Dioxide (for peroxide quenching, optional)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Cooling bath (ice-water or other)

-

Heating mantle

-

Suction filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 166.3 g of 95% sulfuric acid.

-

Addition of Hydrogen Peroxide: Cool the sulfuric acid to approximately 10 °C using a cooling bath. Slowly add 200 g of 30% hydrogen peroxide dropwise to the cooled acid, ensuring the temperature is maintained around 10 °C.

-

Addition of Isophorone: Over a period of one hour, add 40 g of 99% isophorone to the reaction mixture. The rate of addition should be controlled to keep the reaction temperature constant at 25 °C.

-

Reaction Progression: After the addition of isophorone is complete, gradually increase the temperature to 58 °C. Maintain the reaction mixture at this temperature with stirring for an additional 16 hours.

-

Isolation of Crude Product: Cool the reaction mixture to -10 °C. A crystalline slurry will form. Filter the crystals under suction.

-

Work-up of the Filtrate (Optional but Recommended for Improved Yield): The filtrate can be treated to recover additional product. A colorless to slightly yellow solution may be obtained which can be treated with SO₂ to remove peroxides. The pH is then adjusted to 1.5 with concentrated NaOH, and the solution is extracted three times with 120 ml of ether. The combined ether extracts are then evaporated to yield more of the desired acid.[4]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as benzene or a mixture of toluene and hexane.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the one-step hydrogen peroxide oxidation of isophorone.

| Parameter | Value | Reference |

| Reactants | ||

| Isophorone | 40 g | [4] |

| Hydrogen Peroxide (30%) | 200 g | [4] |

| Sulfuric Acid (95%) | 166.3 g | [4] |

| Molar Ratio (Isophorone:H₂O₂:H₂SO₄) | 1 : (4-8) : (4-8) | [4] |

| Reaction Conditions | ||

| Initial Temperature | 10-25 °C | [4] |

| Reaction Temperature | 58 °C | [4] |

| Reaction Time | 16 hours | [4] |

| Results | ||

| Yield (Crystallization) | 23.32 g | [4] |

| Yield (Total, with extraction) | up to 68.9% | [4] |

| Purity (Crude) | 82% | [4] |

Visual Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Synthesis Pathway

Caption: One-step synthesis of this compound from Isophorone.

Conclusion

The synthesis of this compound from isophorone via a one-step hydrogen peroxide oxidation offers a straightforward and efficient method for producing this valuable chemical intermediate. The provided protocol and supporting data are intended to facilitate the successful implementation of this synthesis in a research and development setting. While an alternative ozonolysis route exists, the direct oxidation method is well-documented and presents a more direct path to the desired product. Careful control of reaction parameters, particularly temperature, is crucial for achieving optimal yields and purity.

References

- 1. CH649981A5 - METHOD FOR PRODUCING this compound. - Google Patents [patents.google.com]

- 2. SU1138018A3 - Method of obtaining 3,3-dimethyl glutaric acid - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0065706B1 - Process for the preparation of this compound or its esters - Google Patents [patents.google.com]

Preparation of 3,3-Dimethylglutaric Acid from Dimedone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethylglutaric acid from dimedone. Two primary methods are presented: ozonolysis followed by hydrolysis and direct oxidation using sodium hypochlorite. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals, polymers, and specialty chemicals. Its gem-dimethyl group imparts unique conformational properties to molecules, making it a target of interest in drug design and materials science. This document outlines two reliable methods for its preparation starting from the readily available precursor, dimedone (5,5-dimethylcyclohexane-1,3-dione). The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative data for the two described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Ozonolysis Method | Sodium Hypochlorite Oxidation |

| Starting Material | Dimedone | Dimedone (Methone) |

| Key Reagents | Ozone, Acetic Acid, Ethyl Acetate | Sodium Hydroxide, Chlorine, Potassium Hydroxide |

| Solvent(s) | Glacial Acetic Acid, Ethyl Acetate | Water, Ether |

| Reaction Temperature | -10 to +20 °C (Ozonolysis) | 0 to 10 °C (Hypochlorite formation) |

| Boiling (Hydrolysis) | Room Temperature (Oxidation) | |

| Reaction Time | Not specified | Not specified |

| Product Yield | 85.0%[1] | 91-96% |

| Product Purity | 98.1% after washing[1] | Not specified, m.p. 97-99 °C |

| Melting Point | 101-102 °C[1] | 97-99 °C |

Experimental Protocols

Method 1: Ozonolysis of Dimedone followed by Hydrolysis

This method involves the ozonolysis of dimedone to form an ozone-addition product, which is subsequently hydrolyzed to yield this compound.[1]

Materials:

-

Dimedone (14.0 g)

-

Glacial Acetic Acid (55.0 g)

-

Ethyl Acetate (55.0 g)

-

Toluene

-

Hexane

-

Ozone generator

-

Reaction vessel suitable for ozonolysis

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of 14.0 g of solid dimedone in a mixture of 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate.

-

Cool the solution to a temperature between -10 and +20 °C.

-

Bubble ozone through the solution until the reaction is complete (monitoring by TLC or other suitable method is recommended).

-

After completion of the ozonolysis, add the reaction mixture dropwise to 200.0 g of boiling water to hydrolyze the ozone-addition product.

-

Evaporate the hydrolyzate to dryness under reduced pressure.

-

Wash the resulting crude crystals of this compound with 20 ml of toluene and then with 20 ml of hexane on a suction filter.

-

Dry the purified crystals. The expected yield is approximately 13.9 g of white crystals with a purity of 98.1%.[1]

Method 2: Oxidation of Dimedone with Sodium Hypochlorite

This procedure is adapted from Organic Syntheses and describes the oxidation of dimedone (referred to as methone) using a freshly prepared sodium hypochlorite solution.

Materials:

-

Sodium Hydroxide (218 g)

-

Chlorine gas (161 g)

-

Dimedone (Methone) (70 g)

-

Potassium Hydroxide (65 g)

-

Sodium Sulfite (50 g)

-

Concentrated Hydrochloric Acid

-

Ether

-

Anhydrous Magnesium Sulfate

-

Benzene

-

3-liter three-necked flask

-

Mechanical stirrer, thermometer, separatory funnel

-

Standard laboratory glassware

Procedure: Part A: Preparation of Sodium Hypochlorite Solution

-

In a 3-liter three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide in 300 ml of water and cool the solution to room temperature.

-

Add 1250 g of ice to the solution.

-

Pass a rapid stream of chlorine gas (161 g, 2.27 moles) into the solution through a delivery tube extending almost to the bottom of the flask.

Part B: Oxidation of Dimedone 4. Fit the flask containing the sodium hypochlorite solution with a mechanical stirrer, a thermometer, and a 500-ml separatory funnel. 5. Dissolve 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water. Cool this solution to room temperature and place it in the separatory funnel. 6. Slowly add the dimedone solution to the stirred sodium hypochlorite solution.

Part C: Work-up and Isolation 7. After the addition is complete, add 50 g of sodium sulfite to decompose any excess sodium hypochlorite. 8. Acidify the solution to Congo red with concentrated hydrochloric acid, adding it slowly to control foaming. 9. Concentrate the acidic solution by distillation until salts begin to precipitate. 10. Cool the mixture to room temperature and add 300 ml of ether and enough water to dissolve the precipitated salts. 11. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with three 200-ml portions of ether. 12. Combine the ether extracts and dry them over 15-20 g of anhydrous magnesium sulfate for several hours. 13. Remove the ether by distillation. 14. The residue should solidify upon cooling. Dry the colorless, crystalline this compound in the air. The expected yield is 73-77 g (91-96%). 15. The product can be further purified by crystallization from 100-125 ml of benzene to yield 65-73 g of product with a melting point of 97-99 °C.

Visualizations

Experimental Workflow: Ozonolysis of Dimedone

Caption: Workflow for the synthesis of this compound via ozonolysis.

Experimental Workflow: Sodium Hypochlorite Oxidation of Dimedone

Caption: Workflow for the synthesis of this compound via hypochlorite oxidation.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3,3-Dimethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-dimethylglutaric acid. This information is intended to support researchers in the fields of chemical analysis, drug development, and metabolomics.

Introduction

This compound is a dicarboxylic acid that can be found as a metabolite. Its structural elucidation and quantification are crucial in various scientific contexts. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of organic molecules like this compound. This document outlines the expected NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.

Predicted NMR Spectral Data

Due to the symmetrical nature of this compound, its NMR spectra are relatively simple. The molecule possesses a plane of symmetry through the C3 carbon, rendering the two methyl groups and the two methylene groups chemically equivalent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the two equivalent methylene groups, and a broad singlet for the two equivalent carboxylic acid protons. The integration of these peaks should correspond to a 6:4:2 ratio.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule: the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl groups, the methylene carbons, and the methyl carbons.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) for this compound. It is important to note that the exact chemical shifts can vary depending on the solvent used, the concentration of the sample, and the operating frequency of the NMR spectrometer.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH ₃ | ~1.1 | Singlet | 6H |

| -CH ₂- | ~2.4 | Singlet | 4H |

| -COOH | ~10-13 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| -C OOH | ~175-185 |

| -C (CH₃)₂ | ~35-45 |

| -C H₂- | ~45-55 |

| -C H₃ | ~25-35 |

Experimental Protocols

This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Referencing: An internal standard, such as tetramethylsilane (TMS) for CDCl₃ and DMSO-d₆, is typically added to the solvent by the manufacturer for chemical shift referencing (0 ppm). For D₂O, a different reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 15 ppm).

-

Set the number of scans (e.g., 8-16 scans for a sample of this concentration).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 220 ppm).

-

Set the number of scans (e.g., 128-1024 scans, as ¹³C is much less sensitive than ¹H).

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID.

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the chemical shifts to the internal standard.

-

Visualizations

The following diagrams illustrate the structure and signaling of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound and its corresponding NMR signals.

Caption: General experimental workflow for NMR analysis.

Application Notes: FTIR Spectral Analysis of 3,3-Dimethylglutaric Acid

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This fingerprint reveals the presence of specific functional groups and can be used for compound identification, purity assessment, and studying molecular interactions. For 3,3-Dimethylglutaric acid, a dicarboxylic acid, FTIR spectroscopy is instrumental in confirming its chemical structure, identifying key functional groups, and detecting potential impurities.

Key Applications

-

Structural Confirmation: The FTIR spectrum of this compound provides direct evidence for the presence of its characteristic functional groups. The prominent broad absorption band of the hydroxyl (-OH) group in the carboxylic acid, alongside the strong carbonyl (C=O) stretch, confirms the dicarboxylic acid functionality. The presence of alkane C-H stretching and bending vibrations confirms the dimethylated aliphatic backbone.

-

Purity Assessment: FTIR spectroscopy can be employed as a rapid screening tool to assess the purity of this compound samples. The presence of unexpected peaks in the spectrum may indicate the presence of residual solvents, starting materials, or by-products from the synthesis process. By comparing the spectrum of a sample to that of a known pure standard, impurities can be readily identified.

-

Hydrogen Bonding Analysis: The broadness and position of the O-H stretching band in the FTIR spectrum of this compound are indicative of strong intermolecular hydrogen bonding between the carboxylic acid groups.[1][2] This is a characteristic feature of carboxylic acids in the solid state, which often exist as hydrogen-bonded dimers.[1]

-

Reaction Monitoring: In the synthesis of derivatives of this compound, such as esters or amides, FTIR can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new characteristic peaks (e.g., C-O stretch for an ester) would signify the conversion of the starting material.